molecular formula C20H24N2O6S2 B2979267 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 906155-29-1

4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2979267
CAS No.: 906155-29-1
M. Wt: 452.54
InChI Key: BFCWTVKEYCGXCU-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the reaction of benzenesulfonyl chloride with a suitable amine precursor to form the sulfonamide intermediate. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl and methoxybenzenesulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function. The spirocyclic structure may also contribute to the compound’s ability to fit into specific binding sites, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of both benzenesulfonyl and methoxybenzenesulfonyl groups, which provide a combination of chemical properties not found in similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-8-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S2/c1-27-17-7-9-19(10-8-17)29(23,24)21-13-11-20(12-14-21)22(15-16-28-20)30(25,26)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCWTVKEYCGXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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